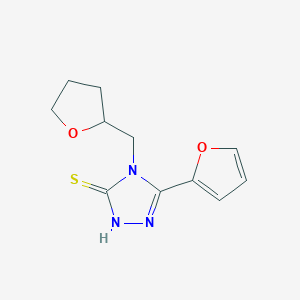
5-(2-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C11H13N3O2S and its molecular weight is 251.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(2-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 777879-30-8) is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities, particularly in antifungal and antibacterial domains. This article provides an in-depth review of the biological activity associated with this compound, supported by research findings, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H13N3O2S. The compound features a triazole ring that is known for its pharmacological significance due to its ability to interact with various biological targets.
Antifungal Activity
Recent studies have indicated that derivatives of 1,2,4-triazoles exhibit significant antifungal properties. The mechanism primarily involves the inhibition of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This inhibition leads to the accumulation of toxic sterols within fungal cells.
Key Findings:
- Minimum Inhibitory Concentrations (MICs) : Various 1,2,4-triazole derivatives have shown MIC values ranging from 0.0156 to 2.0 μg/mL against fungi such as Candida albicans and Cryptococcus neoformans .
- Structure-Activity Relationship (SAR) : Compounds with electron-withdrawing groups like -NO₂ or halogens at specific positions on the triazole ring demonstrated enhanced antifungal activity compared to those with less favorable substituents .
| Compound | Target Organism | MIC (μg/mL) | Activity Level |
|---|---|---|---|
| Compound A | Candida albicans | 0.25 | Excellent |
| Compound B | Aspergillus fumigatus | 0.15 | Outstanding |
| Compound C | Cryptococcus neoformans | 0.5 | Good |
Antibacterial Activity
The antibacterial properties of triazole derivatives have also been explored. The compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Research Insights:
- Compounds containing the triazole scaffold were evaluated against bacterial strains including Staphylococcus aureus and Escherichia coli, demonstrating moderate to significant activity .
- The presence of sulfur in the thiol group enhances the binding affinity to bacterial enzymes, potentially increasing antibacterial efficacy.
Study on Antifungal Efficacy
A study conducted by Blokhina et al. investigated a series of triazole derivatives for their antifungal activity. The results indicated that compounds with specific substitutions at the triazole ring exhibited superior antifungal properties compared to standard treatments.
Evaluation of Antibacterial Properties
In another study focusing on metal complexes of triazoles, researchers found that coordination with metals significantly enhanced the antibacterial activity of the ligands derived from triazoles. The complexes showed better efficacy than their non-complexed counterparts due to improved solubility and bioavailability .
Propiedades
IUPAC Name |
3-(furan-2-yl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c17-11-13-12-10(9-4-2-6-16-9)14(11)7-8-3-1-5-15-8/h2,4,6,8H,1,3,5,7H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWAHELSLKTAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=NNC2=S)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














